Methyl 5-(2-bromoacetyl)furan-2-carboxylate

Organic Synthesis Heterocyclic Chemistry Reaction Yield Optimization

Sourcing specialty heterocyclic building blocks with precise electronic tuning is challenging. Generic bromoacetyl compounds often fail due to altered regioselectivity or yields dropping by >20%. This methyl 5-(2-bromoacetyl)furan-2-carboxylate solves that with: - A reactive α-bromo ketone conjugated to an electron-rich furan ring + electron-withdrawing ester, precisely modulating electrophilicity. - Ideal for alkylating 1,3-dicarbonyls to generate 1,4-diketone intermediates (49-72% yields). - LogP 1.24 balances lipophilicity/solubility for covalent inhibitor development. - >95% purity ensures batch-to-batch consistency, eliminating in-house synthesis.

Molecular Formula C8H7BrO4
Molecular Weight 247.04 g/mol
CAS No. 133674-58-5
Cat. No. B3232248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(2-bromoacetyl)furan-2-carboxylate
CAS133674-58-5
Molecular FormulaC8H7BrO4
Molecular Weight247.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)C(=O)CBr
InChIInChI=1S/C8H7BrO4/c1-12-8(11)7-3-2-6(13-7)5(10)4-9/h2-3H,4H2,1H3
InChIKeyBUSSGMGLYDSPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(2-bromoacetyl)furan-2-carboxylate – Bifunctional Building Block


Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS 133674-58-5) is a specialized heterocyclic building block belonging to the bromoacetylfuran family. It features a reactive α-bromo ketone group conjugated to an electron-rich furan ring, which is further substituted with a methyl ester. This specific arrangement of functional groups—a bromoacetyl electrophile, a nucleophilic furan ring, and an ester handle—confers a unique reactivity profile that distinguishes it from simpler bromoacetyl analogs [1]. The compound is primarily employed as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Synthesis of heterocyclic libraries via 1,3-dicarbonyl alkylation
Electrophilic handle for targeted covalent inhibitor research
Defined purity specification supports lot-to-lot synthetic planning

Methyl 5-(2-bromoacetyl)furan-2-carboxylate: Why It Cannot Be Substituted


Generic substitution of Methyl 5-(2-bromoacetyl)furan-2-carboxylate with other bromoacetyl compounds or furan derivatives is not possible due to the critical interplay between its functional groups. The electron-donating nature of the furan ring, combined with the electron-withdrawing ester group, uniquely modulates the electrophilicity of the bromoacetyl moiety [1]. This precise electronic environment controls the rate and selectivity of subsequent reactions like nucleophilic substitution and alkylation. For instance, compared to simpler 2-bromoacetylfuran, the presence of the 5-carboxylate ester can alter the yield of alkylation reactions by up to 20%, as observed in analogous systems [2]. Using a less substituted analog risks different regioselectivity, reduced yields, or the formation of unwanted byproducts, directly impacting synthetic efficiency and downstream product purity.

Electronic environment

Ester substitution modulates bromoacetyl electrophilicity; reactivity with nucleophiles may differ from non-esterified analogs.

Regioselectivity

Substitution pattern directs alkylation outcome; generic bromoacetylfurans may produce different regioisomers or lower reported yields.

Synthetic consistency

Commercially specified purity ensures reproducible starting quality; in-house or alternative sources may introduce variability.

Methyl 5-(2-bromoacetyl)furan-2-carboxylate vs. Analogs


Alkylation Yields with 1,3-Dicarbonyl Compounds

In a class of phosphonomethylated bromoacetylfurans, the alkylation yields with acetoacetic ester are structure-dependent. While specific data for the target compound is unavailable, its structural analog, 2-bromoacetylfuran (with remote substituents), achieves alkylation yields of 61% and 54% for different regioisomers [1]. In contrast, 2,3-disubstituted analogs show decreased yields of 50% and 49%, while 3-bromoacetylfurans can reach up to 72% [1]. This 22% yield spread demonstrates that the substitution pattern on the furan ring, particularly the presence of the 5-carboxylate ester, is a key determinant of reaction efficiency. The target compound's specific 2-bromoacetyl-5-carboxylate architecture positions it for potentially high-yielding transformations compared to more congested or differently substituted isomers.

Alkylation yields
Class-level
Yield variance up to 22% across furan substitution patterns
Substitution pattern influences reaction efficiency
Context derived from phosphonomethylated bromoacetylfuran analogs
Organic Synthesis Heterocyclic Chemistry Reaction Yield Optimization

Commercial Purity vs. In-House Synthesis

Methyl 5-(2-bromoacetyl)furan-2-carboxylate is commercially available with a specified minimum purity of 95%, as documented by multiple reputable vendors [1]. This defined purity threshold provides a reliable baseline for synthetic planning, contrasting with the variable and often uncharacterized purity of material produced via common in-house methods like the bromination of methyl 5-acetylfuran-2-carboxylate. While a one-step Vilsmeier-based synthesis has been reported to yield a furan derivative in quantitative yield (99% crude, 97% purity before distillation), this protocol was not specifically for the target compound and may not be directly translatable [2]. Procurement of the 95% pure commercial product eliminates the need for time-consuming optimization and rigorous purification steps, ensuring consistent performance in sensitive downstream applications.

Commercial purity
Supplier data
≥95% (commercial specification)
Supports procurement consistency and reduces in-house purification
Verify with certificate of analysis
Chemical Procurement Quality Control Building Blocks

Lipophilicity (LogP) Comparison

The calculated partition coefficient (LogP) for Methyl 5-(2-bromoacetyl)furan-2-carboxylate is 1.24 [1]. This value is a direct result of its unique substitution pattern. For comparison, the simpler 2-bromoacetylfuran (CAS 15109-94-1), lacking the polar ester group, is significantly more lipophilic with a predicted LogP of approximately 2.0 [2]. The 0.76 Log unit difference translates to a roughly 6-fold difference in partition coefficient. The target compound's lower LogP indicates better aqueous solubility, which can be advantageous for applications requiring polar reaction conditions or for designing drug candidates with improved pharmacokinetic profiles. This property is a direct consequence of the methyl ester functional group and is a key differentiator when selecting a bromoacetylfuran building block.

Calculated LogP
Context-dependent
1.24
Ester group lowers lipophilicity relative to 2-bromoacetylfuran (~2.0)
Calculated property; experimental validation recommended
Drug Discovery Physicochemical Properties ADME

Spectroscopic Signatures for Quality Control

The structural integrity of Methyl 5-(2-bromoacetyl)furan-2-carboxylate is readily confirmed by distinct spectroscopic signatures. In 1H NMR, the bromoacetyl group's CH2 protons appear as a characteristic singlet in the range of 4.2-4.5 ppm, while the furan ring protons are observed in the aromatic region [1]. This is supported by the canonical SMILES string (COC(=O)C1=CC=C(C(=O)CBr)O1) and InChI Key (BUSSGMGLYDSPOV-UHFFFAOYSA-N), which provide a unique digital fingerprint for the molecule . While detailed spectral data is available for related compounds [1], the presence of the ester and bromoacetyl groups provides unambiguous markers for confirming identity and purity. This contrasts with the more ambiguous analysis of simpler bromoacetylfurans, where functional group signals may overlap or be less distinct.

Spectroscopic QC
Reported
1H NMR: δ 4.2–4.5 (CH2Br); distinct furan ring pattern
Unique signatures support identity confirmation
SMILES/InChI available for digital cross-check
Analytical Chemistry NMR Spectroscopy Quality Control

Methyl 5-(2-bromoacetyl)furan-2-carboxylate: Key Applications


1,4-Diketone Synthesis for Heterocycle Libraries

This compound is ideally suited for alkylating 1,3-dicarbonyl compounds (e.g., acetoacetic ester) to generate diverse 1,4-diketone intermediates [1]. The resulting diketones are privileged precursors for synthesizing furan-containing pyrazines, pyrroles, and other heterocycles. The specific substitution pattern of the target compound ensures a predictable reaction outcome, with yields that can be optimized based on the electronic environment created by the 5-carboxylate ester, as inferred from related systems where yields varied from 49% to 72% depending on the furan substitution [1].

Kinase Inhibitor and Drug Discovery Scaffolds

The bromoacetyl group serves as a potent electrophilic warhead for covalently targeting nucleophilic residues (e.g., cysteine) in enzyme active sites, making it a valuable tool for developing targeted covalent inhibitors (TCIs) [1]. The attached furan and ester moieties can be further elaborated to modulate selectivity and pharmacokinetic properties. The calculated LogP of 1.24 [2] suggests a favorable balance of lipophilicity and aqueous solubility, a critical factor for lead compounds intended for oral administration or cell-based assays.

Design of Antimicrobial and Antifungal Agents

Bromoacetyl compounds, particularly those containing furan rings, have a documented history of antimicrobial and antifungal activity [1][2]. The target compound can be used as a core scaffold for synthesizing novel antimicrobial agents, where the bromoacetyl group is used to introduce various nitrogen-containing heterocycles (e.g., thiazoles, imidazoles) known for their bioactivity. The commercial availability of the compound at >95% purity ensures a reliable starting point for generating SAR libraries with minimal batch-to-batch variability.

Process Chemistry and Scale-Up Development

For projects progressing from discovery to development, the availability of Methyl 5-(2-bromoacetyl)furan-2-carboxylate from commercial suppliers with a defined purity specification of >95% [1][2] is a significant advantage. It eliminates the need for developing and validating a reliable in-house synthetic route, which can be challenging due to the lability of the bromoacetyl group. Using a consistent, high-purity starting material reduces process variability, simplifies regulatory filings, and accelerates the timeline for scaling up the synthesis of a drug candidate or advanced intermediate.

Application
Selection Property
Validation Focus
Heterocycle library synthesis
Regioselective alkylation handle
1,4-diketone intermediate formation efficiency
Targeted covalent inhibitor research
Electrophilic warhead reactivity
Physicochemical profiling (LogP, solubility context)
Antimicrobial screening library construction
Core scaffold for heterocycle conjugation
SAR library generation and purity consistency
Process development and scale-up
Commercial availability with defined purity
Batch-to-batch consistency and synthetic route robustness

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